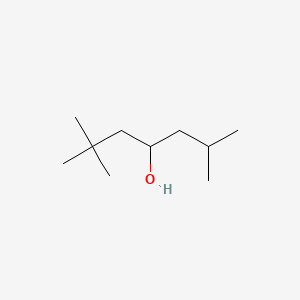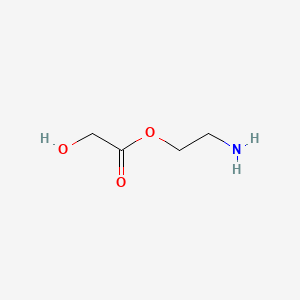
Acetic acid, hydroxy-, 2-aminoethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acetic acid, hydroxy-, 2-aminoethyl ester can be synthesized through the esterification of acetic acid and ethanolamine. The reaction typically involves heating acetic acid and ethanolamine in the presence of a mineral acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible and produces water as a byproduct .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, hydroxy-, 2-aminoethyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield acetic acid and ethanolamine.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids and other oxidation products.
Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Acidic Hydrolysis: Strong acids like hydrochloric acid or sulfuric acid.
Basic Hydrolysis: Strong bases such as sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Acetic acid and ethanolamine.
Oxidation: Carboxylic acids and other oxidation products.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid, hydroxy-, 2-aminoethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a building block for biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: It is used in the production of various industrial chemicals and as a solvent in chemical processes.
Mécanisme D'action
The mechanism of action of acetic acid, hydroxy-, 2-aminoethyl ester involves its interaction with specific molecular targets and pathways. Upon hydrolysis, it releases acetic acid and ethanolamine, which can participate in various biochemical reactions. Ethanolamine, for instance, is a precursor to important biomolecules such as phospholipids, which are essential components of cell membranes .
Comparaison Avec Des Composés Similaires
Acetic acid, hydroxy-, 2-aminoethyl ester can be compared with other similar compounds, such as:
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, biochemical research, and potential therapeutic applications.
Propriétés
Numéro CAS |
67674-52-6 |
|---|---|
Formule moléculaire |
C4H9NO3 |
Poids moléculaire |
119.12 g/mol |
Nom IUPAC |
2-aminoethyl 2-hydroxyacetate |
InChI |
InChI=1S/C4H9NO3/c5-1-2-8-4(7)3-6/h6H,1-3,5H2 |
Clé InChI |
FPWNJWWLQAXJAA-UHFFFAOYSA-N |
SMILES canonique |
C(COC(=O)CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



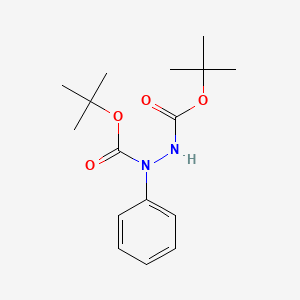
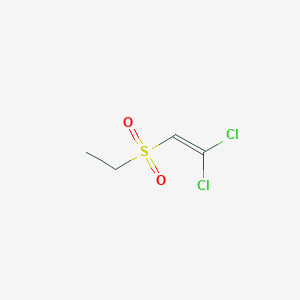
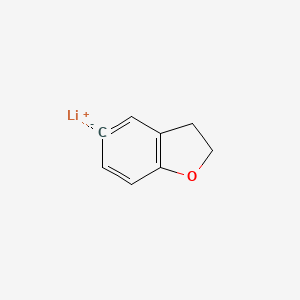

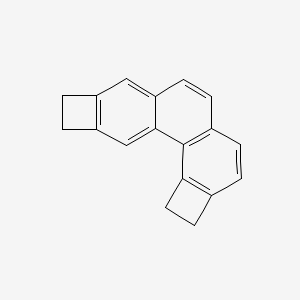


silane](/img/structure/B14469852.png)
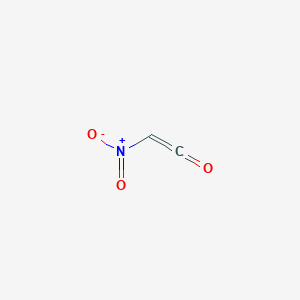

![1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene]](/img/structure/B14469872.png)
